HDS 029

Descripción general

Descripción

Aplicaciones Científicas De Investigación

HDS-029 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición de las tirosina quinasas.

Biología: HDS-029 se emplea en biología celular para investigar el papel de los receptores ErbB en la señalización celular y la proliferación.

Medicina: El compuesto se utiliza en estudios preclínicos para evaluar su potencial como agente terapéutico para los cánceres que sobreexpresan los receptores ErbB.

Industria: HDS-029 se utiliza en el desarrollo de nuevos tratamientos contra el cáncer y en la detección de posibles candidatos a fármacos .

Mecanismo De Acción

HDS-029 ejerce sus efectos inhibiendo la autofosforilación de los receptores ErbB. Se une al sitio de unión al ATP de estos receptores, impidiendo la fosforilación y la posterior activación de las vías de señalización posteriores. Esta inhibición conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas que sobreexpresan los receptores ErbB .

Análisis Bioquímico

Biochemical Properties

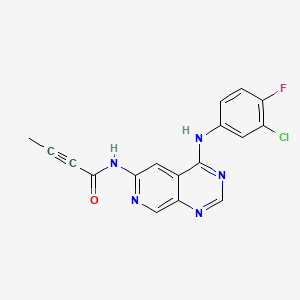

HDS 029 is a synthetic organic compound with the chemical name N-(4-[(3-chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl)but-2-ynamide . It exhibits high potency in inhibiting the ErbB receptor family, with IC50 values of 0.3 nM for ErbB1 (EGFR), 0.5 nM for ErbB4, and 1.1 nM for ErbB2 . This compound inhibits EGF-induced ErbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by inhibiting key signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced cell proliferation, migration, and survival, particularly in cancer cells . This compound also affects gene expression and cellular metabolism by modulating the activity of downstream signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of the ErbB receptors, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of tyrosine residues on the receptors, which is essential for the activation of downstream signaling pathways . As a result, this compound effectively blocks the signaling cascades that promote cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of ErbB receptor activity, resulting in prolonged suppression of cancer cell growth and survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors involved in drug metabolism . The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This compound also affects metabolic flux and metabolite levels by modulating the activity of key signaling pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on the ErbB receptors .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . The subcellular localization of this compound is crucial for its ability to effectively inhibit the ErbB receptors and modulate downstream signaling pathways .

Métodos De Preparación

La síntesis de HDS-029 implica varios pasos clave:

Materiales de partida: La síntesis comienza con la preparación de 3-cloro-4-fluoroanilina y derivados de pirido[3,4-d]pirimidina.

Reacción de acoplamiento: La 3-cloro-4-fluoroanilina se acopla con pirido[3,4-d]pirimidina utilizando una reacción de acoplamiento cruzado catalizada por paladio.

Amidación: El intermedio resultante se somete a amidación con ácido 2-butinoico para formar el producto final, HDS-029.

Los métodos de producción industrial para HDS-029 probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala .

Análisis De Reacciones Químicas

HDS-029 experimenta diversas reacciones químicas, que incluyen:

Oxidación: HDS-029 se puede oxidar en condiciones específicas para formar óxidos correspondientes.

Reducción: El compuesto se puede reducir para formar aminas u otros derivados reducidos.

Sustitución: HDS-029 puede sufrir reacciones de sustitución, particularmente en el anillo aromático, donde los átomos de halógeno pueden ser reemplazados por otros sustituyentes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

HDS-029 se compara con otros inhibidores de tirosina quinasas como:

Gefitinib: Otro inhibidor de EGFR, pero con diferentes afinidades de unión y perfiles de selectividad.

Erlotinib: Similar al gefitinib, pero con un perfil de efectos secundarios y aplicaciones clínicas diferentes.

Lapatinib: Inhibe tanto EGFR como HER2, pero con diferentes farmacocinéticas y usos clínicos.

HDS-029 es único debido a su potente inhibición de múltiples receptores ErbB y sus características de unión específicas, lo que lo convierte en una herramienta valiosa tanto en investigación como en posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPSDPPZXRJQOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468712 | |

| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881001-19-0 | |

| Record name | HDS-029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881001190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EGFR/ErbB-2/ErbB-4 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HDS-029 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN0X0Q76F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

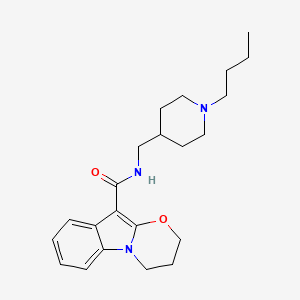

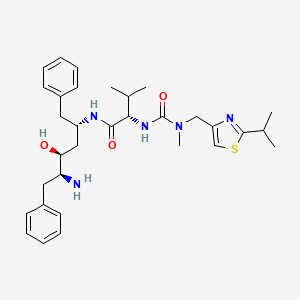

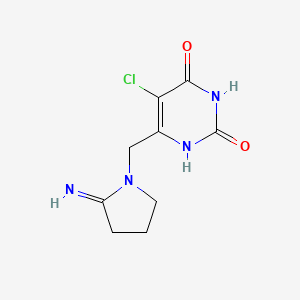

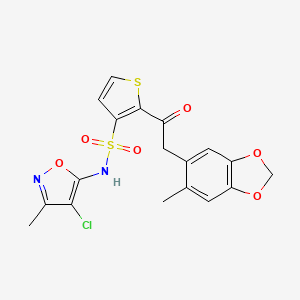

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.